molecular formula C16H14BrClN2O2 B3862984 N'-(3-bromobenzylidene)-2-(3-chlorophenoxy)propanohydrazide

N'-(3-bromobenzylidene)-2-(3-chlorophenoxy)propanohydrazide

Cat. No. B3862984
M. Wt: 381.6 g/mol
InChI Key: MBENVFCSLHMKCF-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3-bromobenzylidene)-2-(3-chlorophenoxy)propanohydrazide, commonly known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBP is a hydrazone derivative of 3-chlorophenoxypropionic acid and 3-bromobenzaldehyde. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. BBP has been found to possess several unique properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of BBP is not well understood. However, it has been suggested that BBP exerts its biological effects by modulating the activity of various enzymes and signaling pathways. BBP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BBP has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
BBP has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BBP has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, BBP has been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Advantages and Limitations for Lab Experiments

BBP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BBP is also a relatively inexpensive compound compared to other research chemicals. However, BBP has some limitations for use in lab experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. BBP is also a relatively new compound, and its biological effects and mechanisms of action are not well understood.

Future Directions

There are several future directions for research on BBP. One area of research could be to further investigate the mechanisms of action of BBP and its effects on various signaling pathways. Another area of research could be to explore the potential therapeutic applications of BBP in the treatment of inflammatory diseases and cancer. Additionally, BBP could be used as a starting material for the synthesis of other compounds with potential biological activity.

Scientific Research Applications

BBP has been widely used in scientific research for its various applications. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. BBP has also been used as a ligand in coordination chemistry and as a fluorescent probe for detecting metal ions. In addition, BBP has been used as a reagent in the synthesis of other compounds.

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(3-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c1-11(22-15-7-3-6-14(18)9-15)16(21)20-19-10-12-4-2-5-13(17)8-12/h2-11H,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBENVFCSLHMKCF-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)Br)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)Br)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-bromobenzylidene)-2-(3-chlorophenoxy)propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-bromobenzylidene)-2-(3-chlorophenoxy)propanohydrazide
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N'-(3-bromobenzylidene)-2-(3-chlorophenoxy)propanohydrazide

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